2-Ethoxy-4-methylaniline
Description
2-Ethoxy-4-methylaniline (CAS 23385-44-6) is an aromatic amine with the molecular formula C₉H₁₃NO and a molar mass of 151.21 g/mol . It features an ethoxy (-OCH₂CH₃) group at the ortho position (C2) and a methyl (-CH₃) group at the para position (C4) relative to the amine (-NH₂) group. Key properties include:
- Appearance: Colorless to pale yellow liquid .
- Boiling Point: 230°C .
- Density: 1.018±0.06 g/cm³ .
- pKa: 4.91±0.10, indicating moderate basicity .
- Solubility: Miscible with organic solvents like ethanol and dimethylformamide .
Applications: Primarily used as an intermediate in synthesizing dyes, agrochemicals, and pharmaceuticals. Its ethoxy and methyl substituents enhance steric and electronic tuning in target molecules .
Synthesis: Produced via ethoxylation of 4-methylaniline under acidic conditions, followed by purification via distillation or crystallization .
Safety: Classified as an irritant (Hazard Code 22), requiring precautions to avoid inhalation, skin contact, and storage near oxidizers .
Properties
IUPAC Name |
2-ethoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINJFUHLZDSQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640925 | |
| Record name | 2-Ethoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23385-44-6 | |
| Record name | 2-Ethoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-4-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 2-methylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have identified 2-Ethoxy-4-methylaniline as a potential anticancer agent. It has been shown to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in tumor cells. For instance, research demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, indicating its potential as a lead compound for drug development .
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of other bioactive molecules. For example, it can be used to create novel derivatives with enhanced biological activity, including those targeting specific enzymes or receptors associated with diseases . The versatility in modifying the aniline structure allows for the development of tailored therapeutic agents.
Agrochemical Applications
Pesticide Development
this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness in controlling pests can be attributed to its ability to disrupt biological processes in target organisms. Studies have shown that derivatives of this compound exhibit potent insecticidal and fungicidal activities, making them valuable in agricultural practices .
Plant Growth Regulators
In addition to its pesticidal properties, this compound is being explored as a plant growth regulator. Research indicates that certain derivatives can enhance growth rates and yield in various crops by modulating hormonal pathways within plants .
Materials Science Applications
Dyes and Pigments
Due to its aromatic amine structure, this compound is employed in the production of dyes and pigments. It is particularly useful in synthesizing azo dyes, which are widely used in textiles and coatings. The compound's stability and colorfastness make it an attractive option for manufacturers .
Polymer Chemistry
The compound also finds applications in polymer chemistry as a curing agent or hardener for epoxy resins. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, which are crucial for various industrial applications .
- Anticancer Research : A study published in Molecules demonstrated that modifications of this compound could lead to compounds with enhanced inhibitory effects on cancer cell lines, suggesting a promising avenue for cancer therapeutics .
- Agricultural Use : Research conducted on the efficacy of this compound as a pesticide showed significant reduction in pest populations when applied at specific concentrations, highlighting its potential role in sustainable agriculture practices .
- Dye Production : An investigation into the synthesis of azo dyes from this compound revealed that these dyes exhibited excellent color retention under various environmental conditions, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Structural Comparison
Key Structural Insights :
- Substituent Size : Ethoxy (-OCH₂CH₃) in this compound is bulkier than methoxy (-OCH₃) in m-Cresidine, affecting steric interactions in reactions .
- Electronic Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) increase amine basicity, while electron-withdrawing groups (e.g., -SO₂CH₃) decrease it .
Physicochemical Properties
Analysis :
- Boiling Point : Ethoxy derivatives generally have higher boiling points than methoxy analogs due to increased molecular weight and van der Waals interactions .
- pKa : The lower pKa of this compound compared to m-Cresidine may arise from reduced electron-donating effects of ethoxy vs. methoxy groups .
Functional Utility :
- Ethoxy/methyl substitution in this compound enhances solubility in nonpolar media, favoring its use in hydrophobic drug intermediates .
- m-Cresidine’s methoxy group improves compatibility with polar solvents in photoresist formulations .
Biological Activity
2-Ethoxy-4-methylaniline (C₉H₁₃NO), an aromatic amine, has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₉H₁₃NO
Molecular Weight: 151.21 g/mol
CAS Number: 23385-44-6
This compound features an ethoxy group and a methyl group attached to the benzene ring, which enhances its solubility and stability compared to other similar compounds. This unique structure contributes to its diverse applications in research and industry.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a study on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability .
Case Study: MCF-7 Cell Line
In a controlled laboratory experiment, MCF-7 cells were treated with varying concentrations of this compound. The results indicated:
- IC50 Value: Approximately 25 µM after 48 hours of treatment.
- Mechanism: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's derivatives may inhibit enzymes involved in critical metabolic pathways or interfere with cellular signaling processes. Notably, the ethoxy and methyl substituents enhance its lipophilicity, allowing better cell membrane penetration.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Studies have shown that high doses can lead to cytotoxic effects in mammalian cells, highlighting the need for careful dosage regulation during experimental applications .
Table 2: Toxicity Profile
| Endpoint | Observed Effect |
|---|---|
| Acute Toxicity | LD50 (rat): ~75 mg/kg |
| Skin Irritation | Moderate irritation observed |
| Carcinogenicity | Not classified as carcinogenic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
